molecular formula C21H19N3O4 B14409910 2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide CAS No. 84597-19-3

2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide

Cat. No.: B14409910
CAS No.: 84597-19-3
M. Wt: 377.4 g/mol
InChI Key: TZUVWAIZSBIYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of methoxy groups, a phenylpyridine moiety, and a carbamoylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenylpyridine Moiety: This step involves the synthesis of 6-phenylpyridine through a series of reactions, including halogenation and coupling reactions.

    Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Carbamoylbenzamide Core:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethoxybenzamide: Similar in structure but lacks the phenylpyridine moiety.

    3-Acetoxy-2-methylbenzamide: Contains an acetoxy group instead of methoxy groups.

Uniqueness

2,6-Dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide is unique due to the presence of both methoxy groups and a phenylpyridine moiety, which confer distinct chemical and biological properties

Properties

CAS No.

84597-19-3

Molecular Formula

C21H19N3O4

Molecular Weight

377.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide

InChI

InChI=1S/C21H19N3O4/c1-27-17-9-6-10-18(28-2)19(17)20(25)24-21(26)23-15-11-12-16(22-13-15)14-7-4-3-5-8-14/h3-13H,1-2H3,(H2,23,24,25,26)

InChI Key

TZUVWAIZSBIYRZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC(=O)NC2=CN=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.